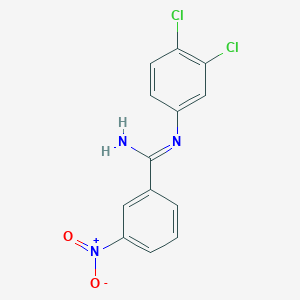
N-(3,4-Dichlorphenyl)-3-Nitrobenzolsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide is a chemical compound that belongs to the class of aromatic amides It is characterized by the presence of a 3,4-dichlorophenyl group and a 3-nitrobenzene group attached to a carboximidamide moiety
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Agrochemicals: It can be used as an intermediate in the synthesis of herbicides and pesticides.
Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide typically involves the reaction of 3,4-dichloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboximidamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Reduction: N-(3,4-dichlorophenyl)-3-aminobenzenecarboximidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,4-dichloroaniline and 3-nitrobenzoic acid.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide depends on its specific application. In the context of herbicides, it may inhibit photosynthesis by blocking electron transport in photosystem II. In pharmaceuticals, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects. The exact pathways and molecular targets involved can vary based on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-dichlorophenyl)propanamide: Another herbicide with a similar structure but different functional groups.
3,4-dichloroaniline: A common intermediate in the synthesis of various agrochemicals and pharmaceuticals.
3-nitrobenzoic acid: A precursor for the synthesis of nitroaromatic compounds.
Uniqueness
N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide is unique due to the presence of both a 3,4-dichlorophenyl group and a 3-nitrobenzene group, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N'-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-11-5-4-9(7-12(11)15)17-13(16)8-2-1-3-10(6-8)18(19)20/h1-7H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQGKABTYEGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

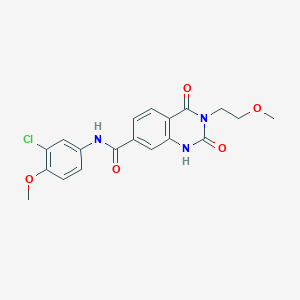
![5-(2-methylbenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2471671.png)

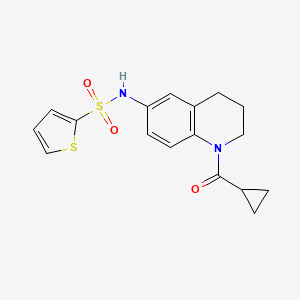
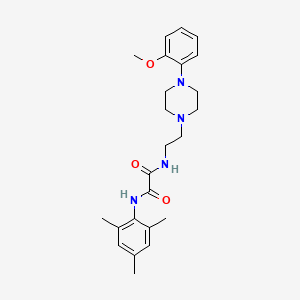
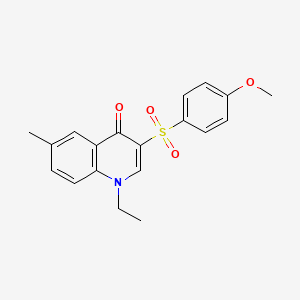



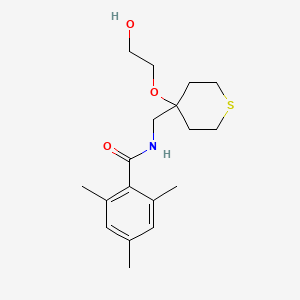
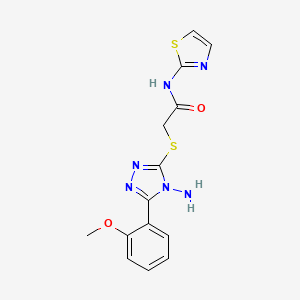
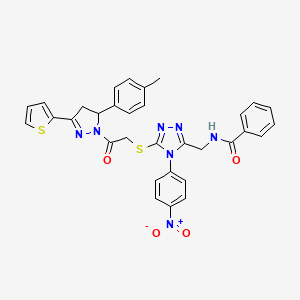
![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B2471690.png)
